molecular formula C15H13Cl3N2 B4883382 2-(2,4-Dichlorophenyl)-1,3-dimethylbenzimidazol-3-ium;chloride

2-(2,4-Dichlorophenyl)-1,3-dimethylbenzimidazol-3-ium;chloride

Cat. No.: B4883382
M. Wt: 327.6 g/mol
InChI Key: WGTMKIUYCCUUIC-UHFFFAOYSA-M
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Description

2-(2,4-Dichlorophenyl)-1,3-dimethylbenzimidazol-3-ium;chloride is a chemical compound that belongs to the class of benzimidazole derivatives. This compound is characterized by the presence of two chlorine atoms attached to the phenyl ring and a benzimidazole core with methyl groups. It is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorophenyl)-1,3-dimethylbenzimidazol-3-ium;chloride typically involves the reaction of 2,4-dichloroaniline with o-phenylenediamine under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the benzimidazole ring. The final product is obtained by methylation of the benzimidazole nitrogen atoms using methyl iodide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenyl)-1,3-dimethylbenzimidazol-3-ium;chloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding benzimidazole N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced benzimidazole derivatives.

    Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides are used in substitution reactions.

Major Products

The major products formed from these reactions include benzimidazole N-oxides, reduced benzimidazole derivatives, and various substituted benzimidazole compounds.

Scientific Research Applications

2-(2,4-Dichlorophenyl)-1,3-dimethylbenzimidazol-3-ium;chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorophenyl)-1,3-dimethylbenzimidazol-3-ium;chloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one
  • N-(2,4-Dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidine-1-yl]acetamide
  • 2,4-Dichlorophenyl isocyanate

Uniqueness

2-(2,4-Dichlorophenyl)-1,3-dimethylbenzimidazol-3-ium;chloride is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. The presence of the benzimidazole core and the dichlorophenyl group makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-(2,4-dichlorophenyl)-1,3-dimethylbenzimidazol-3-ium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2N2.ClH/c1-18-13-5-3-4-6-14(13)19(2)15(18)11-8-7-10(16)9-12(11)17;/h3-9H,1-2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGTMKIUYCCUUIC-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2[N+](=C1C3=C(C=C(C=C3)Cl)Cl)C.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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